AHU-377 ヘミカルシウム塩

概要

説明

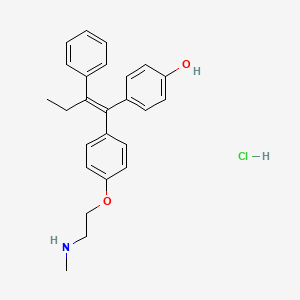

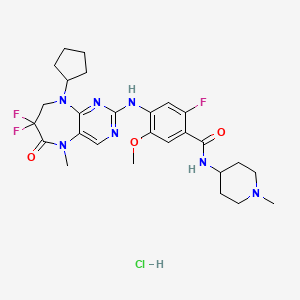

Sacubitril hemicalcium salt, also known as AHU-377 hemicalcium salt, is a potent neprilysin inhibitor. It is a key component of the heart failure medication LCZ696, which is a combination of sacubitril and valsartan. Sacubitril hemicalcium salt is used to treat heart failure by inhibiting neprilysin, an enzyme that degrades natriuretic peptides, thereby enhancing the effects of these peptides in reducing blood pressure and promoting sodium excretion .

科学的研究の応用

Sacubitril hemicalcium salt has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying neprilysin inhibition and related biochemical pathways.

Biology: Investigated for its effects on natriuretic peptides and their role in cardiovascular health.

Medicine: Primarily used in the treatment of heart failure, hypertension, and potentially COVID-19 due to its effects on blood pressure and fluid balance.

Industry: Employed in the development of new pharmaceuticals targeting cardiovascular diseases

作用機序

サクビトリルヘミカルシウム塩は、エステラーゼによる脱エチル化によって活性代謝物であるLBQ657に変換されるプロドラッグです。LBQ657は、心房性ナトリウム利尿ペプチド(ANP)や脳性ナトリウム利尿ペプチド(BNP)などのナトリウム利尿ペプチドを分解する酵素であるネプリリシンを阻害します。 サクビトリルヘミカルシウム塩は、ネプリリシンを阻害することにより、これらのペプチドのレベルを上昇させ、血管拡張、利尿、利尿を引き起こし、これにより血圧を低下させ、心不全の症状を軽減します .

類似の化合物:

バルサルタン: 薬剤LCZ696では、サクビトリルとよく組み合わされます。

LBQ657: サクビトリルヘミカルシウム塩の活性代謝物。

アンジオテンシンII受容体拮抗薬(ARB): ロサルタンやカンデサルタンなど、心臓血管の状態を標的とするものも含まれます。

独自性: サクビトリルヘミカルシウム塩は、バルサルタンと組み合わせた場合の二重の作用機序のためにユニークです。 サクビトリルはネプリリシンを阻害しますが、バルサルタンはアンジオテンシンII受容体をブロックし、心不全と高血圧の管理のための包括的なアプローチを提供します .

生化学分析

Biochemical Properties

AHU-377 hemicalcium salt interacts with neprilysin, a membrane metallo-endopeptidase . The IC50 value of AHU-377 hemicalcium salt for neprilysin is 5 nM . The interaction between AHU-377 hemicalcium salt and neprilysin leads to the inhibition of neprilysin, preventing the degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Cellular Effects

The active form of AHU-377 hemicalcium salt, LBQ657, modestly inhibits cardiac myocyte hypertrophy . The inactive precursor, AHU-377 hemicalcium salt, does not inhibit collagen accumulation in fibroblasts nor cardiac myocyte hypertrophy .

Molecular Mechanism

AHU-377 hemicalcium salt is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . This prevents neprilysin’s degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Temporal Effects in Laboratory Settings

In humans, AHU-377 hemicalcium salt is absorbed quickly, with its maximum concentration being reached in 0.5-1.1 hours . It is rapidly converted into LBQ657, with its maximum concentration being reached in 1.9-3.5 hours . The half-life values for the biologically active LBQ657 is 9.9-11.1 hours .

Dosage Effects in Animal Models

In DAHI-SS rats, AHU-377 hemicalcium salt (30 and 100 mg/kg, PO) can cause an antihypertensive effect in a dose-dependent manner . In DOCA-salt hypertensive rats, AHU-377 hemicalcium salt shows only a modest reduction in mean arterial pressure, despite achieving estimated neprilysin enzyme occupancy of >95% at the highest dose tested (100 mg/kg, PO) .

Metabolic Pathways

The metabolic pathway of AHU-377 hemicalcium salt involves its conversion by enzymatic cleavage of the ethyl ester into the active form LBQ657 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sacubitril hemicalcium salt involves several steps:

Grignard Reaction: The process begins with the conversion of 4-bromo-1,1’-biphenyl to its corresponding Grignard reagent.

Epoxide Opening: This reagent reacts with (S)-epichlorohydrin to open the epoxide ring.

Mitsunobu Reaction: The resulting compound undergoes a Mitsunobu reaction with succinimide.

Hydrolysis and Protection: Acidic hydrolysis of the succinimide protecting group is followed by hydrolysis of the alkyl chloride using sodium hydroxide. The free amine is then protected with a tert-butoxycarbonyl (Boc) group.

Oxidation and Wittig Reaction: The primary alcohol is oxidized using bleach with TEMPO as the catalyst, followed by a Wittig reaction to form the α,β-unsaturated ester.

Asymmetric Hydrogenation: The ester is converted to the lithium carboxylate and then undergoes asymmetric hydrogenation using a ruthenium catalyst and a chiral bisphosphine ligand.

Esterification and Amine Reaction: The carboxylate is esterified by reaction with thionyl chloride and ethanol.

Industrial Production Methods: Industrial production of sacubitril hemicalcium salt follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: Sacubitril hemicalcium salt can undergo oxidation reactions, particularly during its synthesis.

Reduction: The compound can be reduced to its active metabolite, LBQ657, through enzymatic cleavage.

Substitution: Various substitution reactions are involved in its synthesis, such as the Mitsunobu reaction and the esterification process.

Common Reagents and Conditions:

Oxidizing Agents: Bleach with TEMPO as a catalyst.

Reducing Agents: Enzymatic cleavage for conversion to LBQ657.

Substitution Reagents: Sodium hydroxide, thionyl chloride, ethanol, and pyridine.

Major Products:

LBQ657: The active neprilysin inhibiting metabolite formed from sacubitril hemicalcium salt.

Intermediate Compounds: Various intermediates formed during the synthetic process.

類似化合物との比較

Valsartan: Often combined with sacubitril in the medication LCZ696.

LBQ657: The active metabolite of sacubitril hemicalcium salt.

Angiotensin II Receptor Blockers (ARBs): Such as losartan and candesartan, which also target cardiovascular conditions.

Uniqueness: Sacubitril hemicalcium salt is unique due to its dual mechanism of action when combined with valsartan. While sacubitril inhibits neprilysin, valsartan blocks the angiotensin II receptor, providing a comprehensive approach to managing heart failure and hypertension .

特性

CAS番号 |

1369773-39-6 |

|---|---|

分子式 |

C24H29CaNO5 |

分子量 |

451.6 g/mol |

IUPAC名 |

calcium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1 |

InChIキー |

SLERTBUHPREHKD-JKSHRDEXSA-N |

異性体SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

正規SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

Sacubitril |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key advantages of formulating AHU-377 as a hemicalcium salt crystal form?

A1: Formulating AHU-377 as a hemicalcium salt offers several advantages over its other forms, primarily related to its physicochemical properties. The hemicalcium salt crystal form demonstrates improved hygroscopicity compared to AHU-377 or its sodium salt. [] This means it is less likely to absorb moisture from the air, which can be crucial for long-term storage stability and consistent dosing. Additionally, the hemicalcium salt form exhibits enhanced chemical stability. [] These properties make it more practical for pharmaceutical applications and contribute to a broader application prospect for the compound.

Q2: How is the AHU-377 hemicalcium salt crystal form characterized?

A2: The primary method used to characterize the AHU-377 hemicalcium salt crystal form is X-ray powder diffraction (XRPD). The XRPD pattern of this specific crystal form exhibits unique peaks at specific diffraction angles (2theta). The research highlights two distinct sets of characteristic peaks:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

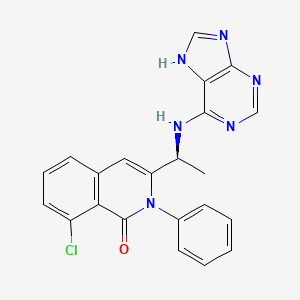

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)